molecular formula C15H16FNO3S2 B2605359 4-((2-Fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane CAS No. 1706061-77-9

4-((2-Fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane

Cat. No. B2605359
M. Wt: 341.42
InChI Key: LMRCQMIEHAXIJP-UHFFFAOYSA-N
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Description

The compound “4-((2-Fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one sulfur and one nitrogen atom. It also has a 2-fluorophenyl group, a furan ring, and a sulfonyl group attached to it .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks like 4-fluorophenol and 5-formyl-2-furanylboronic acid . The exact synthetic route would depend on the desired configuration and the available starting materials.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystal structure, it’s difficult to provide an accurate analysis .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The fluorophenyl group, furan ring, and sulfonyl group each have distinct reactivities. For example, the fluorine atom in the fluorophenyl group could potentially be replaced by nucleophiles in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the aromatic rings could affect its solubility, melting point, and boiling point .

Scientific Research Applications

    Catalytic Protodeboronation of Pinacol Boronic Esters

    • Application : This research focuses on the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
    • Method : The protocol involves pairing with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
    • Results : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

    Proton-Conducting Metal–Organic Frameworks

    • Application : This research involves the synthesis of new MOFs with linkers containing anthracenyl and sulfonate groups .
    • Method : The MOFs were synthesized with the same set of ligand precursors under hydrothermal conditions .
    • Results : The proton conductivities of these two MOFs were tested at different temperatures and relative humidities (RH). MOF 1 gave a proton conductivity value of 3.461 × 10−5 S cm−1 at 85 °C under 98% RH .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling it, including the use of personal protective equipment .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be studied for its potential uses in medicinal chemistry, materials science, or other fields .

properties

IUPAC Name

4-(2-fluorophenyl)sulfonyl-7-(furan-2-yl)-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S2/c16-12-4-1-2-6-15(12)22(18,19)17-8-7-14(21-11-9-17)13-5-3-10-20-13/h1-6,10,14H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRCQMIEHAXIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-Fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane

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